REACTION_CXSMILES
|
C([O:3][C:4]([C:6]1[C:11]([CH3:12])=[C:10]([C:13]#[N:14])[C:9](=[O:15])[N:8]([C:16]2[CH:21]=[CH:20][C:19]([O:22][CH3:23])=[CH:18][CH:17]=2)[N:7]=1)=[O:5])C.[OH-].[Na+]>C(O)C.O>[C:13]([C:10]1[C:9](=[O:15])[N:8]([C:16]2[CH:21]=[CH:20][C:19]([O:22][CH3:23])=[CH:18][CH:17]=2)[N:7]=[C:6]([C:4]([OH:5])=[O:3])[C:11]=1[CH3:12])#[N:14] |f:1.2|
|
Name
|
|
Quantity
|
15 g
|
Type
|
reactant
|
Smiles
|
C(C)OC(=O)C1=NN(C(C(=C1C)C#N)=O)C1=CC=C(C=C1)OC
|
Name
|
|
Quantity
|
250 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
2.1 g
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was stirred at room temperature for 16 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
the volatiles were evaporated
|
Type
|
ADDITION
|
Details
|
the residue diluted with water (200 ml)
|
Type
|
WASH
|
Details
|
The aqueous phase was washed with ethyl acetate (250 ml) and pH
|
Type
|
ADDITION
|
Details
|
was adjusted to pH=2 by addition of concentrated hydrochloric acid
|
Type
|
FILTRATION
|
Details
|
The precipitate was filtered off
|
Type
|
WASH
|
Details
|
washed with water (2×80 ml)
|
Type
|
CUSTOM
|
Details
|
dried in vacuo at 50° C. for 16 h which
|
Duration
|
16 h
|
Reaction Time |
16 h |
Name
|
|
Type
|
product
|
Smiles
|
C(#N)C1=C(C(=NN(C1=O)C1=CC=C(C=C1)OC)C(=O)O)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 12.3 g | |
YIELD: PERCENTYIELD | 90% | |
YIELD: CALCULATEDPERCENTYIELD | 89.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |